molecular formula C18H15N3S B5457841 2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile

2-(1-methyl-1H-benzimidazol-2-yl)-3-[4-(methylthio)phenyl]acrylonitrile

Cat. No. B5457841
M. Wt: 305.4 g/mol
InChI Key: ZBSABIWKYKBVQB-SDNWHVSQSA-N
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Description

Benzimidazole derivatives are a class of compounds with a wide range of biological activities, including antifungal, antiviral, and anticancer properties . The compound you mentioned is a derivative of benzimidazole, with additional functional groups that could potentially influence its properties and biological activity.


Molecular Structure Analysis

The molecular structure of a compound can be determined using various spectroscopic techniques, including IR, UV-visible, 1H-NMR, 13C-NMR, and mass spectroscopy . These techniques can provide information on the functional groups present in the compound and their arrangement.


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound, such as its solubility, melting point, and reactivity, depend on its molecular structure. For example, the presence of polar functional groups can increase a compound’s solubility in water .

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems to produce its effects. For benzimidazole derivatives with anticancer activity, the mechanism of action often involves interaction with DNA or proteins within cancer cells .

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as its biological activity. Proper handling and disposal procedures should be followed when working with potentially hazardous compounds .

Future Directions

The future directions for research on a specific compound depend on its properties and potential applications. For benzimidazole derivatives with anticancer activity, future research could focus on optimizing their activity and selectivity, understanding their mechanisms of action, and evaluating their safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

(E)-2-(1-methylbenzimidazol-2-yl)-3-(4-methylsulfanylphenyl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3S/c1-21-17-6-4-3-5-16(17)20-18(21)14(12-19)11-13-7-9-15(22-2)10-8-13/h3-11H,1-2H3/b14-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBSABIWKYKBVQB-SDNWHVSQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N=C1C(=CC3=CC=C(C=C3)SC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C2=CC=CC=C2N=C1/C(=C/C3=CC=C(C=C3)SC)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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